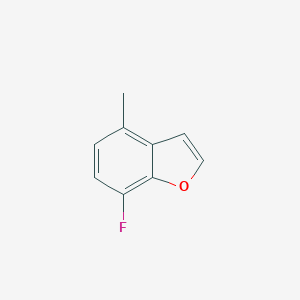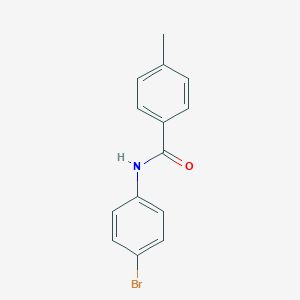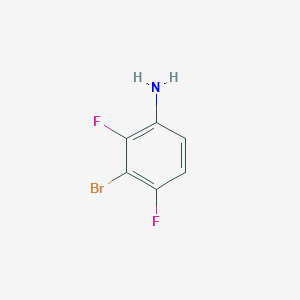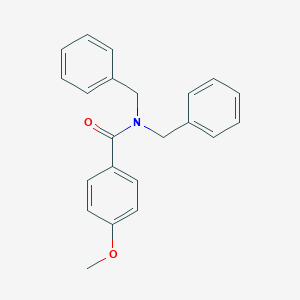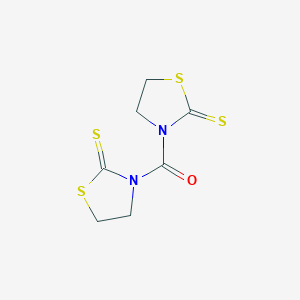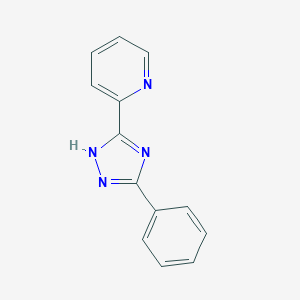
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that consists of a pyridine ring and a triazole ring. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. In
Wirkmechanismus
The mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied in detail. It has been shown to act as an inhibitor of various enzymes, including cytochrome P450 and topoisomerase II. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antifungal, antibacterial, and anticancer activities. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine in lab experiments is its versatility. This compound can be used in various fields, including medicinal chemistry and material science. In addition, the synthesis of this compound is relatively simple and can be carried out using various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the efficacy and safety of this compound in vivo. In addition, the potential use of this compound in the development of new materials should be explored further. Finally, the mechanism of action of this compound should be investigated in more detail to gain a better understanding of its potential applications in various fields.
Conclusion
In conclusion, 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been extensively studied, and its mechanism of action, biochemical and physiological effects have been investigated in detail. Further studies are needed to explore the potential applications of this compound in various fields and to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied by various researchers. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. The reaction is catalyzed by copper (I) ions and yields 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine as the final product. Other methods of synthesis include the use of microwave irradiation and palladium-catalyzed coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In addition, this compound has been studied for its potential applications in the field of material science. It has been used as a ligand in the synthesis of metal-organic frameworks and has been investigated for its potential use in the development of organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
25433-29-8 |
|---|---|
Produktname |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
Molekularformel |
C13H10N4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C13H10N4/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H,(H,15,16,17) |
InChI-Schlüssel |
FDOSEIDYURVHEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



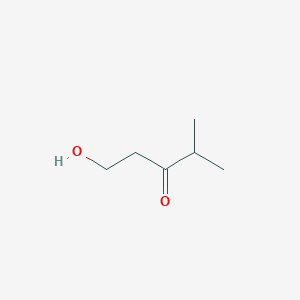
![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
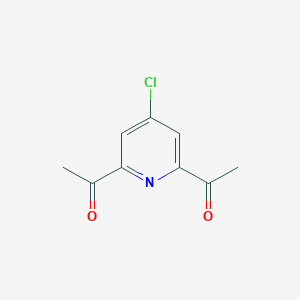
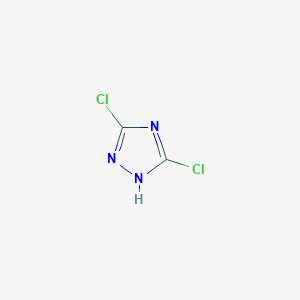
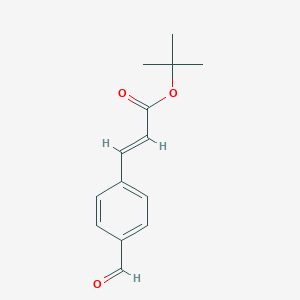
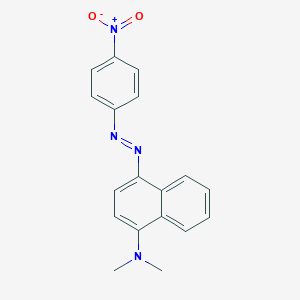
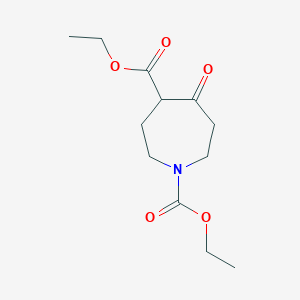
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
